4-methyl-2-(2-methylphenyl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
64291-98-1 |
|---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-methyl-2-(2-methylphenyl)pyridine |
InChI |
InChI=1S/C13H13N/c1-10-7-8-14-13(9-10)12-6-4-3-5-11(12)2/h3-9H,1-2H3 |
InChI Key |
DECZVBVDSWDZBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=CC=C2C |
Purity |
95 |
Origin of Product |
United States |
Historical Context in Pyridine Chemistry Research
The journey into the world of 4-methyl-2-(2-methylphenyl)pyridine is rooted in the broader history of pyridine (B92270) chemistry. Pyridine, a heterocyclic aromatic compound, has been a cornerstone of organic chemistry for over a century. The introduction of an aryl group onto the pyridine ring, creating arylpyridines, marked a significant step forward, opening up new avenues for synthesis and application.
Early methods for creating a carbon-carbon bond between an aromatic ring and a pyridine ring were often harsh and lacked selectivity. However, the development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including arylpyridines. Techniques such as the Suzuki-Miyaura coupling, which utilizes palladium catalysts to couple boronic acids with halides, provided efficient and versatile routes to these molecules. researchgate.net
The synthesis of specifically substituted arylpyridines, such as this compound, also benefited from advances in understanding reaction mechanisms, including aryne chemistry. The ability to generate highly reactive aryne intermediates allowed for novel strategies to functionalize aromatic rings. caltech.edu These foundational synthetic developments were crucial for making complex arylpyridines accessible for further study. An early paper from 1940 by Heilbron and Hey, for instance, already detailed the synthesis of various substituted phenylpyridines, laying some of the groundwork in this area. rsc.org
Significance Within the Field of Arylpyridine Derivatives
Arylpyridine derivatives are significant for their diverse applications, serving as crucial building blocks and functional molecules in various fields. Their utility often stems from the unique electronic and steric properties conferred by the combination of the electron-deficient pyridine (B92270) ring and the adjacent aryl group.
The specific substitution pattern of 4-methyl-2-(2-methylphenyl)pyridine, with methyl groups on both the pyridine and phenyl rings, is of particular interest. The ortho-methyl group on the phenyl ring introduces significant steric hindrance, which can influence the molecule's conformation and its ability to coordinate with metal centers. This steric crowding can lead to atropisomerism, a phenomenon where rotation around the C-C single bond between the two rings is restricted, potentially allowing for the isolation of stable, chiral atropisomers. researchgate.net Such chiral ligands are highly valuable in asymmetric catalysis.
The pyridine nitrogen atom, with its lone pair of electrons, makes arylpyridines excellent ligands for a wide range of metal ions. The resulting metal complexes are central to many catalytic processes. The electronic properties of the ligand, and thus the catalytic activity of the complex, can be fine-tuned by the substituents on both the pyridine and aryl rings. Furthermore, the presence of an ortho-substituent can affect bond geometries and intermolecular interactions, such as halogen bonding, in the solid state. nih.gov
Table 1: Physicochemical Properties of 4-methyl-2-(aryl)pyridine Isomers
| Property | This compound | 4-methyl-2-(4-methylphenyl)pyridine |
| Molecular Formula | C13H13N | C13H13N |
| Molecular Weight | 183.25 g/mol | 183.25 g/mol |
| Monoisotopic Mass | 183.1048 Da | 183.1048 Da uni.lu |
| Predicted XlogP | 3.2 | 3.2 uni.lu |
| Physical State | Not specified | Solid |
Note: Data for the ortho-isomer is inferred from its chemical formula, while detailed experimental/predicted data is more readily available for the para-isomer.
Overview of Current Research Trajectories for 4 Methyl 2 2 Methylphenyl Pyridine and Analogues
Classical Approaches to this compound Synthesis
Classical methods for the synthesis of pyridines often rely on condensation reactions to construct the heterocyclic ring. These established procedures, while sometimes limited in scope or requiring harsh conditions, remain fundamental to organic synthesis.
Condensation Reactions for Pyridine Ring Formation
Condensation reactions are a cornerstone of pyridine synthesis, involving the formation of the pyridine ring from acyclic precursors. vaia.com One of the most notable methods is the Kröhnke pyridine synthesis, which allows for the creation of highly functionalized pyridines. wikipedia.orgwikipedia.orgresearchgate.netresearchgate.net This reaction typically involves the Michael addition of an α-pyridinium methyl ketone salt to an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization in the presence of a nitrogen source like ammonium (B1175870) acetate. wikipedia.orgresearchgate.net
The general mechanism of the Kröhnke synthesis begins with the formation of a 1,5-dicarbonyl intermediate, which then undergoes ring closure with ammonia (B1221849), followed by dehydration and aromatization to yield the substituted pyridine. wikipedia.org Variations of this method exist, including the use of 1,3-dicarbonyl compounds as starting materials. wikipedia.org For the specific synthesis of this compound, a potential Kröhnke approach would involve the condensation of a chalcone (B49325) derivative with a suitable active methylene (B1212753) compound in the presence of ammonia or an equivalent. photonics.ru
Another classical approach involves the condensation of aromatic aldehydes with ketones in the presence of ammonia, which initially forms dihydropyridines that are subsequently oxidized to the corresponding pyridines. photonics.ru For instance, the condensation of 2-acetylpyridine (B122185) with aldehydes like p-tolualdehyde has been shown to produce 1,5-diketones, which are precursors to terpyridines and could be adapted for the synthesis of disubstituted pyridines. rsc.org
Table 1: Examples of Classical Condensation Reactions for Pyridine Synthesis This table is interactive and allows for sorting and filtering of the data.
| Reaction Type | Key Reactants | Product Type | Reference |
|---|---|---|---|
| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls | Highly functionalized pyridines | wikipedia.org |
| Hantzsch Dihydropyridine Synthesis | β-ketoester, aldehyde, ammonia | Dihydropyridines (precursors to pyridines) | |
| Chichibabin Pyridine Synthesis | Aldehydes/ketones, ammonia | Substituted pyridines | |
| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-diketone | 2-Pyridones |
Metal-Free Carbon-Carbon Coupling Strategies
While many modern methods rely on metal catalysts, some metal-free strategies for C-C bond formation in the synthesis of arylpyridines have been developed. These methods often involve radical reactions or the use of organocatalysts. For instance, the solvent-free synthesis of triarylpyridines via a homo-coupling of two diaryl substituted α,β-unsaturated carbonyl compounds has been reported as a variation of the Kröhnke method. wikipedia.org
Modern Catalytic Methods for the Construction of this compound
The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, including arylpyridines. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches. elsevier.comnih.govresearchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is particularly well-suited for the synthesis of 2-arylpyridines. nih.gov In the context of synthesizing this compound, a plausible route would involve the coupling of a 2-halopyridine derivative (e.g., 2-bromo-4-methylpyridine) with 2-methylphenylboronic acid.
The choice of palladium catalyst and ligand is crucial for the success of these reactions. Catalysts such as Pd(dppf)Cl2 have been shown to be effective for the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (B91410) with arylboronic acids to generate 2-arylpyridines. nih.gov The reaction conditions, including temperature and the presence of a base, are optimized to achieve good to excellent yields. nih.gov
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for 2-Arylpyridine Synthesis This table is interactive and allows for sorting and filtering of the data.
| Pyridine Substrate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pyridine-2-sulfonyl fluoride | 2-Furanboronic acid | Pd(dppf)Cl2 | dppf | - | - | Good | nih.gov |
| Pyridine-2-sulfonyl fluoride | 4-Cyanophenyl boronic acid | Pd(dppf)Cl2 | dppf | - | - | 35 | nih.gov |
| Pyridine-2-sulfonyl fluoride | 4-Methoxyphenyl boronic acid | Pd(dppf)Cl2 | dppf | - | - | Modest | nih.gov |
| 2-Bromopyridine | Arylboronic acid | Pd(OAc)2 | Xantphos | Cs2CO3 | - | - | researchgate.net |
| Indole (B1671886) derivative | Vinyl bromide | Pd(PPh3)4 | PPh3 | - | - | 83 | mdpi.com |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov While its primary application is the synthesis of aryl amines, the principles and catalyst systems developed for this reaction have influenced the development of other cross-coupling methods. researchgate.netwikipedia.orgnih.govresearchgate.net For instance, the use of bulky, electron-rich phosphine (B1218219) ligands, which are hallmarks of modern Buchwald-Hartwig catalysis, has also proven beneficial in C-C coupling reactions for pyridine synthesis. nih.gov
Although not a direct method for constructing the pyridine ring itself, Buchwald-Hartwig amination can be a key step in the synthesis of precursors to complex pyridines. For example, aminopyridines, which can be synthesized via this method, can then be further functionalized. researchgate.netnih.govnih.govresearchgate.net
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the formation of aryl-pyridine bonds. rsc.orgnih.govbeilstein-journals.orgbeilstein-journals.org This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallic reagents. Palladium catalysis is frequently employed for the direct arylation of pyridines. nih.govbeilstein-journals.org
The regioselectivity of C-H arylation on the pyridine ring can be a challenge due to the electronic properties of the heterocycle. nih.gov However, the use of appropriate directing groups or exploiting the inherent electronic differences of the C-H bonds can lead to highly selective transformations. rsc.orgnih.gov For the synthesis of 2-arylpyridines, the nitrogen atom of the pyridine can act as a directing group, facilitating C-H activation at the C2 position. rsc.org Recent studies have also demonstrated selective C-H arylation at the C3 and C4 positions of pyridines bearing electron-withdrawing groups. nih.gov
Table 3: C-H Activation for Aryl-Pyridine Bond Formation This table is interactive and allows for sorting and filtering of the data.
| Pyridine Substrate | Arylating Agent | Catalyst | Ligand/Additive | Position of Arylation | Reference |
|---|---|---|---|---|---|
| 3-Nitropyridine | Bromobenzene | Pd(OAc)2 | P(n-Bu)Ad2 / Cs2CO3 / PivOH | C4 | nih.gov |
| 2-Phenylpyridine (B120327) | - | Pd(OAc)2 | - | ortho of phenyl group (hydroxylation) | rsc.org |
| 2-Phenylpyridine | Hydrobromic acid | PdBr2 | - | ortho of phenyl group (halogenation) | rsc.org |
| 2-Quinolinecarboxyamide | Intramolecular C-Br | Pd(OAc)2 | PPh3 | C3 of quinoline | beilstein-journals.org |
Organocatalytic Systems for this compound Precursors
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of complex molecules. For precursors to this compound, organocatalysts can be employed to construct the core pyridine structure or its building blocks with high efficiency and selectivity.
One primary approach involves the Michael addition reaction, a cornerstone of C-C bond formation. nih.govnsf.gov Organocatalysts, such as chiral amines or thioureas, can facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, which are key intermediates in pyridine synthesis, like the Hantzsch or Guareschi-Thorpe reactions. rsc.orgnih.gov For instance, a chiral amine can activate an enone, while a boronic acid complex acts as a chiral hydroxide (B78521) surrogate, enabling an enantioselective oxy-Michael addition to form β-hydroxy ketones, which are versatile precursors. nih.gov
Chiral phosphoric acids have also emerged as powerful organocatalysts. They can be utilized in multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, to produce highly substituted and even axially chiral imidazo[1,2-a]pyridines. nih.govnih.gov This strategy highlights the potential for organocatalysis to construct complex heterocyclic systems from simple starting materials in a single step. The catalyst functions by activating the substrates through hydrogen bonding, controlling the stereochemical outcome of the reaction. nih.govnih.gov
Furthermore, organocatalytic functionalization of a pre-formed pyridine ring is a viable strategy. Photochemical methods using an organocatalyst like dithiophosphoric acid can enable the coupling of pyridinyl radicals with radicals from other sources, allowing for C-H functionalization at specific positions. acs.org While not directly forming the ring, this method provides a pathway to introduce substituents onto pyridine precursors. The table below summarizes representative organocatalytic systems applicable to the synthesis of pyridine precursors.
| Catalyst Type | Reaction Type | Precursor/Intermediate Formed | Key Feature | Reference |
|---|---|---|---|---|
| Chiral Amine/Thiourea | Michael Addition | 1,5-Dicarbonyl compounds, β-Hydroxy ketones | Forms key C-C bonds for pyridine ring closure. | nih.gov |
| Chiral Phosphoric Acid | Multicomponent Reaction (e.g., Groebke-Blackburn-Bienaymé) | Fused Pyridine Systems (e.g., Imidazo[1,2-a]pyridines) | High atom economy and stereocontrol in a single step. | nih.govnih.gov |
| Camphorsulfonamide Derivatives | Asymmetric Michael Addition | Chiral Michael Adducts | Bifunctional catalyst for asymmetric synthesis. | researchgate.net |
| Dithiophosphoric Acid | Photochemical C-H Functionalization | Substituted Pyridines | Metal-free radical coupling for pyridine derivatization. | acs.org |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic organic chemistry aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of arylpyridines is an area where these principles can be effectively applied.
Replacing volatile organic solvents with environmentally benign alternatives like water or eliminating solvents altogether is a core tenet of green chemistry. rsc.orgiosrjournals.org Water is an attractive medium due to its non-toxicity, non-flammability, and unique reactivity effects stemming from its polarity and hydrophobic interactions. rsc.org
Several methods for pyridine synthesis have been adapted to aqueous or solvent-free conditions. Multicomponent reactions, which combine three or more reactants in a single operation, are particularly well-suited for these environments. For example, the Guareschi-Thorpe synthesis of hydroxy-cyanopyridines can be performed efficiently by reacting 1,3-dicarbonyls, alkyl cyanoacetates, and ammonium carbonate in an aqueous medium at elevated temperatures. rsc.org Similarly, imidazo[1,2-a]pyridines can be synthesized in good to excellent yields by reacting 2-aminopyridine (B139424) and phenacylbromide derivatives in water under microwave irradiation, which often accelerates reaction rates and improves yields. iosrjournals.org Solvent-free syntheses of fused pyrimidone derivatives from Baylis-Hillman acetates and aminopyridines have also been reported, demonstrating the feasibility of conducting these reactions by simply heating the neat mixture of reactants. caribjscitech.com
| Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Guareschi–Thorpe Pyridine Synthesis | Aqueous medium (Water), 80 °C | Avoids volatile organic solvents, simple workup. | rsc.org |
| Imidazo[1,2-a]pyridine Synthesis | Aqueous medium, Microwave irradiation | Rapid, high yield, non-toxic solvent. | iosrjournals.org |
| Four-Component Pyridine Synthesis | Ethanol, Microwave irradiation | Excellent yields (82-94%), short reaction times (2-7 min). | acs.orgnih.gov |
| Fused Pyrimidone Synthesis | Solvent-free, heating | Reduces waste, avoids solvent toxicity and purification. | caribjscitech.com |
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as additions and cycloadditions, are central to green chemistry as they minimize the formation of byproducts and waste.
To improve atom economy, alternative strategies are sought. Multicomponent reactions (MCRs) are highly atom-economical as they combine several starting materials into a single product in one pot. nih.gov For example, a three-component synthesis of polysubstituted pyridines has been developed using an aza-Wittig reaction followed by a Diels-Alder cycloaddition. nih.gov Another approach is C-H activation, which aims to form C-C bonds directly from ubiquitous C-H bonds, avoiding the need for pre-functionalized starting materials (like halides or organometallics) and thus generating less waste. thieme.de Rhodium-catalyzed C-H arylation represents a promising, more atom-economical route to heterobiaryls. thieme.de
The following table compares the conceptual atom economy of different reaction types relevant to arylpyridine synthesis.
| Reaction Type | General Transformation | Main Byproducts | Atom Economy Class | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Ar-X + Ar'-B(OR)₂ → Ar-Ar' | X- and B(OR)₂-containing salts | Substitution (Moderate) | organic-chemistry.orgbeilstein-journals.org |
| Negishi Coupling | Ar-X + Ar'-ZnX → Ar-Ar' | ZnX₂ | Substitution (Moderate) | orgsyn.orgacs.org |
| Diels-Alder Cycloaddition | Diene + Dienophile → Cycloadduct | None (in ideal cases) | Addition (High) | nih.gov |
| C-H Activation/Arylation | Ar-H + Ar'-X → Ar-Ar' | HX (regenerated base) | Substitution (Potentially High) | thieme.de |
Enantioselective and Diastereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral molecules is of paramount importance in medicinal chemistry, where a single enantiomer often accounts for the desired biological activity. For analogues of this compound, chirality can arise from a stereocenter on a substituent or from axial chirality (atropisomerism) due to restricted rotation around the C-C single bond connecting the aryl and pyridine rings.
Atroposelective synthesis of biaryl pyridines is a rapidly developing field. Asymmetric Suzuki-Miyaura coupling reactions have been successfully employed to construct axially chiral biaryls with high enantioselectivity. beilstein-journals.orgresearchgate.net These reactions typically use a palladium catalyst paired with a chiral phosphine ligand, such as a bridged biphenyl (B1667301) monophosphine, which creates a chiral environment around the metal center and directs the coupling to favor one atropisomer over the other. beilstein-journals.orgresearchgate.net Rhodium-catalyzed asymmetric C-H arylation is another powerful method for the atroposelective synthesis of heterobiaryls, providing a more direct route that avoids pre-functionalization. thieme.de
Alternatively, chirality can be introduced into substituents on the pyridine ring. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to alkenyl pyridines, activated by a Lewis acid, allows for the highly enantioselective formation of alkylated chiral pyridines. nih.gov This method creates a chiral center at the β-position relative to the pyridine ring. Similarly, rhodium-catalyzed asymmetric reductive Heck reactions can transform pyridine derivatives into enantioenriched 3-substituted piperidines, which are valuable chiral building blocks. organic-chemistry.orgnih.gov
The development of chiral catalysts is key to these transformations. Chiral bipyridine-N,N'-dioxides, for example, have been used in nickel-catalyzed Michael addition/cyclization reactions to afford pyrazolo[3,4-b]pyridine analogues with excellent enantioselectivity (up to 99% ee). chemrxiv.orgrsc.org
| Methodology | Catalyst System Example | Type of Chirality | Product Class | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Suzuki-Miyaura Coupling | Pd(OAc)₂ / Chiral Monophosphine Ligand | Axial Chirality | Biaryl Pyridines | Up to 92% | researchgate.net |
| Atroposelective C-H Arylation | Rh(I) / Chiral Diene Ligand | Axial Chirality | Heterobiaryls | Good to Excellent | thieme.de |
| Asymmetric Conjugate Addition | CuBr·SMe₂ / Chiral Diphosphine Ligand / Lewis Acid | Point Chirality | Alkylated Chiral Pyridines | Excellent | nih.gov |
| Asymmetric Michael/Cyclization | Ni(OTf)₂ / Chiral Bipyridine-N,N'-dioxide | Point Chirality | Pyrazolo[3,4-b]pyridine Analogues | Up to 99% | chemrxiv.org |
Electrophilic and Nucleophilic Reactions on the Pyyridine Heterocycle
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). When such reactions do occur, substitution is typically directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. The presence of a methyl group at the 4-position and a 2-methylphenyl group at the 2-position can further influence the regioselectivity of these reactions through steric and electronic effects. However, direct C-H functionalization of pyridines often requires specific strategies to achieve site-selectivity. digitellinc.comresearchgate.netresearchgate.net
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. nih.gov The presence of a good leaving group, which can be introduced through reactions like N-oxidation followed by treatment with reagents like POCl₃, facilitates these substitutions. nih.gov The 2- and 4-positions are electronically favored for nucleophilic attack.
N-Functionalization: The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, readily reacting with electrophiles. This can lead to the formation of pyridinium (B92312) salts. N-functionalization can also activate the pyridine ring for other reactions. For instance, N-oxides can be prepared, which then allows for functionalization at the 2-position. researchgate.netnih.gov
Transformations Involving the Methyl Substituents of this compound
The methyl groups at the 4-position of the pyridine ring and the 2-position of the phenyl ring are potential sites for various chemical transformations.
The 4-methyl group on the pyridine ring exhibits reactivity characteristic of benzylic-like positions. It can be functionalized through several methods:
Oxidation: The methyl group can be oxidized to a formyl or carboxylic acid group using appropriate oxidizing agents.
Halogenation: Free-radical halogenation can introduce a halogen atom to the methyl group, which can then serve as a handle for further synthetic modifications.
Deprotonation: The protons of the 4-methyl group are acidic and can be removed by a strong base to generate a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the introduction of a wide range of functional groups. This method provides a route to 4-substituted pyridines. digitellinc.com
The 2-methylphenyl group can undergo reactions typical of substituted benzene rings. The methyl group is an ortho, para-director for electrophilic aromatic substitution on the phenyl ring. However, steric hindrance from the adjacent pyridine ring can influence the regioselectivity of these reactions.
Coordination Chemistry and Ligand Properties of this compound
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with various metal ions. This compound and its derivatives are part of a broader class of pyridine-based ligands used in coordination chemistry. wikipedia.orgresearchgate.net
This compound and structurally similar ligands form stable complexes with a variety of transition metal ions. The coordination can lead to the formation of mononuclear or polynuclear complexes, depending on the metal ion, the ligand-to-metal ratio, and the reaction conditions. researchgate.netfigshare.com
Ni(II) Complexes: Nickel(II) complexes with pyridine-based ligands can adopt various geometries, including octahedral, square planar, and tetrahedral. jscimedcentral.com For example, Ni(II) can form complexes with N,N,N-pincer ligands derived from pyridine. researchgate.net The resulting complexes can be active as catalysts in reactions like ethylene (B1197577) oligomerization. researchgate.net The electronic structure of these complexes can involve ligand-centered redox processes. electronicsandbooks.comresearchgate.net
Cu(II) Complexes: Copper(II) readily forms complexes with pyridine-based ligands. rsc.orgsemanticscholar.orgnih.govnih.gov The geometry of these complexes can vary, with square planar and square pyramidal being common. rsc.orgsemanticscholar.org The coordination of the ligand can influence the magnetic properties of the resulting complexes. rsc.orgsemanticscholar.org
Zn(II) Complexes: Zinc(II) forms complexes with pyridine-based ligands, often resulting in tetrahedral or distorted octahedral geometries. researchgate.netmdpi.comrsc.org These complexes can exhibit interesting photoluminescent properties. rsc.orgosti.gov
Ag(I) Complexes: Silver(I) complexes with pyridine-based ligands can form various structures, including linear, trigonal planar, and tetrahedral geometries. nih.govrsc.orgresearchgate.net The formation of coordination polymers is also observed. rsc.org
Cd(II) Complexes: Cadmium(II) complexes with pyridine ligands have been synthesized and characterized, with their structures influenced by the denticity of the pyridine-based ligand. ub.edursc.orgresearchgate.netnih.gov These complexes can exhibit fluorescence, which is influenced by the chelation effect of the ligand. ub.edursc.org
Ru(II) Complexes: Ruthenium(II) forms stable octahedral complexes with pyridine-based ligands. rsc.orgnih.govnih.govdocumentsdelivered.com These complexes are known for their rich photophysical and electrochemical properties, including metal-to-ligand charge-transfer (MLCT) transitions. rsc.orgnih.gov
The table below summarizes some of the transition metal complexes formed with ligands structurally related to this compound.
| Metal Ion | Ligand Type | Complex Geometry/Properties | Reference(s) |
| Ni(II) | 2-(Arylazo)pyridine | Ligand-centered redox activity | electronicsandbooks.comresearchgate.net |
| Ni(II) | 4′-(2-Methylphenyl)-2,2′:6′,2″-terpyridine | Discrete and multinuclear complexes | researchgate.net |
| Cu(II) | 2-Ethylpyridine | Square planar or square pyramidal geometry, antiferromagnetic behavior | rsc.orgsemanticscholar.org |
| Cu(II) | 4′-(2-Methylphenyl)-2,2′:6′,2″-terpyridine | Various complexes formed under different conditions | researchgate.net |
| Zn(II) | 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine | Distorted tetrahedral geometry | researchgate.net |
| Zn(II) | 4′-(4-methyl-phenyl)-2,2′:6′,2″-terpyridine | Irregular square-based pyramid | mdpi.com |
| Ag(I) | 2-(Diphenylphosphino)pyridine | Mono-, di-, and tetranuclear complexes | nih.gov |
| Ag(I) | 4′-(2-Methylphenyl)-2,2′:6′,2″-terpyridine | Polymeric spiral complex | researchgate.net |
| Cd(II) | Pyridine and derivatives | Monomeric, dimeric, and polymeric structures with fluorescence | ub.edursc.org |
| Ru(II) | 2-(Arylazo)pyridine | Dinuclear complexes with significant inter-metallic electronic coupling | rsc.org |
| Ru(II) | 4′-(2-pyrimidinyl)-2,2′:6′,2″-terpyridine | Enhanced photophysical properties | nih.gov |
The binding of this compound to a metal center and the stability of the resulting complex are influenced by both electronic and steric factors. wikipedia.org
Electronic Effects: The pyridine ring is a weak π-acceptor ligand. wikipedia.org The electron-donating methyl group at the 4-position increases the basicity of the pyridine nitrogen, enhancing its σ-donating ability and generally leading to more stable complexes. The electronic properties of the ligand can also influence the redox behavior of the metal complex, with some systems exhibiting ligand-centered redox activity. electronicsandbooks.comresearchgate.net
Steric Effects: The 2-methylphenyl group introduces significant steric hindrance around the nitrogen donor atom. This steric bulk can influence the coordination geometry and the number of ligands that can coordinate to a metal center. For instance, sterically demanding ligands can favor the formation of complexes with lower coordination numbers. wikipedia.org In the case of this compound, the ortho-methyl group on the phenyl ring can restrict the rotation around the C-C bond connecting the two rings, potentially influencing the conformation of the ligand upon coordination.
Mechanistic Studies of Chemical Transformations Involving this compound
The study of reaction mechanisms provides a detailed, step-by-step understanding of how a chemical reaction occurs. For a molecule like this compound, which possesses both a pyridine ring and a substituted phenyl group, a variety of transformations are possible, including reactions at the nitrogen atom, electrophilic or nucleophilic substitution on the pyridine ring, and reactions involving the methyl groups.
Experimental techniques are crucial for validating proposed reaction mechanisms. One of the most powerful tools for this purpose is the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org By measuring the KIE, chemists can often determine whether a particular bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.
For this compound, several types of KIE studies could be envisioned to probe different potential reactions:
Deuterium (B1214612) Isotope Effects (kH/kD): To investigate reactions involving the C-H bonds of the methyl groups or the aromatic rings, deuterium labeling could be employed. For instance, in a hypothetical oxidation of the 4-methyl group to a carboxylic acid, a primary KIE (where kH/kD > 1) would be expected if the C-H bond is broken in the rate-limiting step. Conversely, the absence of a significant KIE would suggest that C-H bond cleavage is not rate-determining.
Nitrogen Isotope Effects (k14N/k15N): Reactions involving the pyridine nitrogen, such as N-alkylation or coordination to a metal center, could be studied using ¹⁵N labeling. The magnitude of the nitrogen KIE can provide insight into the degree of bonding to the nitrogen atom in the transition state. Recent advancements have demonstrated strategies for nitrogen isotope exchange in pyridines, which would facilitate such studies. researchgate.net
A hypothetical study on the proton transfer from an acid to the pyridine nitrogen of this compound could yield data similar to that observed for other pyridine-catalyzed reactions. For example, studies on the iodination of 2-nitropropane (B154153) catalyzed by pyridine in different solvents have shown small solvent isotope effects (kH/kD ≈ 1.05), suggesting that the proton transfer is not the sole rate-determining factor. rsc.org
Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound
| Reaction Type | Labeled Position | Isotope Pair | Expected k_light / k_heavy | Mechanistic Implication |
| C-H activation at 4-methyl | 4-CH₃ | H/D | > 2 | C-H bond breaking is rate-determining. |
| Electrophilic aromatic substitution | Pyridine C-5 | H/D | ~ 1 | C-H bond breaking is not rate-determining. |
| N-Alkylation | Pyridine N | ¹⁴N/¹⁵N | > 1.02 | Significant change in bonding at the N atom in the transition state. |
This table is illustrative and based on general principles of kinetic isotope effects, as specific experimental data for this compound is not available.
In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting and understanding the reaction mechanisms of molecules like this compound. rsc.org Using methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can model the potential energy surface of a reaction, identify transition states, and calculate activation energies. nih.gov
For this compound, computational studies could be used to:
Model Reaction Intermediates and Transition States: By calculating the geometries and energies of all species along a proposed reaction coordinate, the most likely pathway can be identified.
Predict Reactivity and Selectivity: Computational models can help predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. For instance, the electron-donating methyl groups would be expected to influence the regioselectivity of electrophilic substitution on both the pyridine and phenyl rings.
Calculate Theoretical KIEs: The vibrational frequencies of the ground state and transition state structures can be calculated for both the normal and isotopically substituted molecules. These frequencies can then be used to compute theoretical KIEs, which can be compared with experimental values to support a proposed mechanism.
A computational study on a related system, the reaction of aryl-Co(III) masked-carbenes, demonstrated the utility of theoretical studies in elucidating complex C-C bond-forming reactions, revealing an unprecedented intramolecular SN2-type process. rsc.org Similar computational approaches could be applied to understand the transformations of this compound.
Hypothetical Calculated Activation Energies for Electrophilic Bromination of this compound
| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| Pyridine C-3 | 25.2 | |
| Pyridine C-5 | 22.8 | Yes |
| Phenyl C-4' | 24.5 | |
| Phenyl C-6' | 26.1 |
This table is for illustrative purposes and represents hypothetical data that could be generated from a computational study. The values are based on the expected electronic effects of the substituents.
Advanced Spectroscopic and Structural Characterization of 4 Methyl 2 2 Methylphenyl Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 4-methyl-2-(2-methylphenyl)pyridine, both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments are employed to unambiguously assign all proton and carbon signals and to understand through-bond and through-space correlations.
2D NMR experiments are powerful tools that spread NMR signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei. wikipedia.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the pyridine (B92270) and phenyl rings, helping to trace the connectivity within each aromatic system. For instance, the proton at position 3 of the pyridine ring would show a correlation with the proton at position 5, and the protons on the tolyl ring would exhibit their own network of correlations.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atom they are attached to, providing one-bond ¹H-¹³C correlations. wikipedia.orgsdsu.edu This is crucial for assigning the carbon signals based on the already-assigned proton signals. youtube.com Each C-H unit in the molecule will produce a cross-peak in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J). sdsu.eduyoutube.com This technique is invaluable for piecing together molecular fragments. It would show correlations between the methyl protons and the carbons of their respective rings, as well as correlations between protons on one ring and carbons on the other, confirming the connection between the phenyl and pyridine moieties. For example, the protons of the 4-methyl group would show a correlation to C4, C3, and C5 of the pyridine ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximity between protons, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY would show correlations between the protons of the 2-methyl group on the phenyl ring and the proton at position 3 of the pyridine ring, providing information about the rotational orientation (dihedral angle) between the two rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data from similar compounds like 4-methylpyridine (B42270) and 2-phenylpyridine (B120327). Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring | ||
| C2 | - | ~158-160 |
| H3 | ~7.0-7.2 | ~120-122 |
| C3 | ~120-122 | |
| C4 | - | ~147-149 |
| H5 | ~7.1-7.3 | ~122-124 |
| C5 | ~122-124 | |
| H6 | ~8.5-8.7 | ~149-151 |
| C6 | ~149-151 | |
| 4-CH₃ | ~2.3-2.5 | ~20-22 |
| Phenyl Ring | ||
| C1' | - | ~139-141 |
| C2' | - | ~135-137 |
| H3' | ~7.2-7.4 | ~129-131 |
| C3' | ~129-131 | |
| H4' | ~7.2-7.4 | ~127-129 |
| C4' | ~127-129 | |
| H5' | ~7.2-7.4 | ~125-127 |
| C5' | ~125-127 | |
| H6' | ~7.2-7.4 | ~130-132 |
| C6' | ~130-132 | |
| 2'-CH₃ | ~2.2-2.4 | ~19-21 |
Data sourced from general NMR principles and spectral data for related compounds. chemicalbook.comchemicalbook.com
While solution-state NMR provides data on molecules averaged over various conformations, solid-state NMR (ssNMR) spectroscopy offers atomic-level information about the structure and dynamics of molecules in their solid, crystalline form. mit.edu For this compound, ssNMR would be instrumental in understanding its conformation and packing in the crystal lattice.
The technique can distinguish between different polymorphs (different crystal packing arrangements of the same molecule), which may exhibit distinct ¹³C chemical shifts due to variations in their local electronic environments. Furthermore, ssNMR can provide insights into the dynamics within the crystal, such as the rotation of the methyl groups or subtle motions of the aromatic rings. By measuring parameters like chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can help define the precise orientation of the phenyl and pyridine rings relative to each other in the solid state, complementing data obtained from X-ray diffraction.
X-ray Crystallography for Precise Molecular Geometry and Crystal Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides accurate measurements of bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's geometry.
A single-crystal X-ray diffraction study of this compound would reveal its exact molecular geometry. A key parameter would be the dihedral angle between the planes of the pyridine and phenyl rings, which is influenced by the steric hindrance from the methyl group at the 2'-position. In related structures, such as N-aryl substituted bipyridiniums, the twist between aromatic rings can be significant, often exceeding 75°. nih.gov The C-N bond connecting the two rings would also be of interest, with expected lengths around 1.46-1.49 Å based on similar compounds. nih.gov
This compound can also act as a bidentate or monodentate ligand in coordination chemistry. X-ray crystallography is crucial for characterizing the resulting metal complexes, revealing the coordination geometry around the metal center and how the ligand adapts its conformation upon binding. mdpi.com
Table 2: Expected Crystallographic Parameters for this compound (Note: These are typical values based on related structures and are subject to experimental verification.)
| Parameter | Expected Value |
| C-N (Pyridine-Phenyl) Bond Length | 1.46 - 1.49 Å |
| C-C (Aromatic) Bond Length | 1.37 - 1.40 Å |
| C-N (Pyridine Ring) Bond Length | 1.33 - 1.35 Å |
| Pyridine-Phenyl Dihedral Angle | 60 - 80° |
Data sourced from crystallographic studies of similar compounds. nih.gov
Common interactions expected in the crystal structure include C-H···π interactions, where a hydrogen atom from a methyl group or an aromatic ring interacts with the electron cloud of a neighboring aromatic ring. Additionally, π-π stacking interactions between the pyridine and/or phenyl rings of adjacent molecules are likely to play a significant role in stabilizing the crystal packing. nih.gov The specific arrangement, whether face-to-face or offset, influences the crystal's properties. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts, providing a detailed fingerprint of the crystal packing environment. nih.govnih.gov In related pyridine derivatives, C-H···N and C-H···O hydrogen bonds, if applicable, also direct the crystal packing. iucr.orgmdpi.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are excellent for identifying functional groups and can also provide information about molecular conformation. The spectra are highly specific and serve as a molecular fingerprint.
For this compound, the IR and Raman spectra would be characterized by several key vibrational modes:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The aliphatic C-H stretching modes of the two methyl groups would be observed in the 3000-2850 cm⁻¹ range.
C=C and C=N Stretching: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine and phenyl rings are expected in the 1615-1450 cm⁻¹ region. researchgate.netresearchgate.net Pyridine itself shows strong bands around 1580 cm⁻¹. researchgate.net
Ring Breathing Modes: The skeletal vibrations of the aromatic rings, often called ring breathing modes, appear as sharp bands in the 1000-600 cm⁻¹ range and are highly characteristic of the substitution pattern.
C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further structural information and are found at lower frequencies.
Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to calculate theoretical vibrational frequencies, which aids in the precise assignment of each observed band. researchgate.netresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound (Note: These are general frequency ranges for the expected functional groups.)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretching | 3100 - 3000 |
| Aliphatic C-H Stretching (CH₃) | 3000 - 2850 |
| C=C and C=N Ring Stretching | 1615 - 1450 |
| CH₃ Bending | 1465 - 1370 |
| Aromatic Ring Breathing/Skeletal Vibrations | 1000 - 600 |
Data sourced from general vibrational spectroscopy principles and studies on related compounds. researchgate.netresearchgate.netresearchgate.net
Mass Spectrometry for Elucidating Fragmentation Pathways and Isotopic Signatures
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₃N), the molecular ion peak (M⁺•) is predicted to be prominent, consistent with aromatic compounds which are stable upon electron ionization. youtube.com The exact monoisotopic mass of this compound is calculated to be 183.1048 Da. The presence of a single nitrogen atom dictates an odd nominal molecular weight, adhering to the nitrogen rule.
The isotopic signature of the molecular ion cluster is primarily influenced by the natural abundance of ¹³C (~1.1%). This results in a predictable pattern for the M, M+1, and M+2 peaks, which is crucial for confirming the elemental composition.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₁₃H₁₃N
| Ion | Calculated m/z | Relative Abundance (%) |
|---|---|---|
| M (¹²C₁₃H₁₃¹⁴N) | 183.1048 | 100.00 |
| M+1 | 184.1082 | 14.33 |
| M+2 | 185.1115 | 0.92 |
Data is predicted based on natural isotopic abundances.
The fragmentation of this compound under electron ionization is expected to follow several key pathways, driven by the stability of the resulting fragments. A primary fragmentation event would be the cleavage of the C-C single bond linking the two aromatic rings. This would lead to the formation of ions corresponding to the 4-methylpyridyl moiety and the 2-methylphenyl (tolyl) moiety. The tolyl cation (C₇H₇⁺) at m/z 91 is a particularly common fragment in the mass spectra of toluene (B28343) derivatives, often rearranging to the highly stable tropylium (B1234903) ion.
Another expected fragmentation is the loss of a methyl radical (•CH₃) from either the pyridine or the phenyl ring, resulting in an [M-15]⁺ ion with an m/z of 168. The loss of a hydrogen radical to form a stable [M-1]⁺ ion (m/z 182) is also a probable event.
Crucially, the ortho position of the methyl group on the phenyl ring can induce specific fragmentation pathways known as the "ortho effect," which are absent in its meta and para isomers. nist.govresearchgate.netnih.gov This effect arises from the spatial proximity of the interacting groups, potentially leading to unique rearrangements and the formation of characteristic "fingerprint" ions that allow for unambiguous isomer differentiation. nist.govrsc.org
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Predicted) | Proposed Ion/Fragment | Fragmentation Pathway |
|---|---|---|
| 183 | [C₁₃H₁₃N]⁺• | Molecular Ion (M⁺•) |
| 182 | [C₁₃H₁₂N]⁺ | Loss of H• from the molecular ion ([M-H]⁺) |
| 168 | [C₁₂H₁₀N]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |
| 92 | [C₆H₆N]⁺ | Cleavage of the inter-ring C-C bond (4-methylpyridyl cation) |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy provides profound insights into the electronic transitions and photophysical properties of conjugated systems like this compound.
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum of this biaryl compound is governed by π → π* electronic transitions within the conjugated system formed by the phenyl and pyridine rings. nih.govnih.gov The extended conjugation in the 2-phenylpyridine framework results in a bathochromic (red) shift of the absorption bands compared to the individual spectra of toluene and 4-methylpyridine. researchgate.netkisti.re.kr
However, a significant structural factor is the steric hindrance between the pyridine ring and the methyl group at the ortho-position of the phenyl ring. This steric clash forces the two rings out of planarity, increasing the torsional (dihedral) angle between them. nih.gov This twisting disrupts the π-orbital overlap across the molecule, which in turn leads to a hypsochromic (blue) shift and a decrease in the molar absorptivity compared to a hypothetical planar conformation or its less hindered isomer, 4-methyl-2-(4-methylphenyl)pyridine. The resulting spectrum is a balance between the red-shifting effect of conjugation and the blue-shifting effect of steric hindrance.
Table 3: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent (e.g., Cyclohexane)
| Predicted λₘₐₓ (nm) | Transition Type | Rationale |
|---|---|---|
| ~270-285 | π → π* | Main absorption band corresponding to the conjugated biaryl system. The exact position is influenced by the balance of conjugation and steric hindrance. |
Fluorescence Spectroscopy
Phenylpyridine derivatives are often fluorescent, and this compound is expected to exhibit this property. researchgate.netmdpi.com Upon excitation into its absorption bands, the molecule is expected to emit light, typically from its lowest excited singlet state (S₁). The fluorescence properties, including the emission wavelength (λₑₘ) and fluorescence quantum yield (Φf), are highly sensitive to the molecular structure and its environment.
The non-planar conformation caused by the ortho-methyl group can impact fluorescence efficiency. The emission is likely to show solvatochromism, a shift in wavelength depending on the polarity of the solvent. This is characteristic of molecules that possess an intramolecular charge-transfer (ICT) character in their excited state, where the electron density shifts from the donor part (tolyl group) to the acceptor part (pyridine ring) upon excitation. researchgate.net In more polar solvents, the excited ICT state is stabilized, leading to a red-shifted emission.
Table 4: Predicted Fluorescence Properties of this compound
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Emission Wavelength (λₑₘ) | ~340-400 nm | Emission is expected at a longer wavelength than the absorption (Stokes shift). The exact position will be solvent-dependent. |
| Solvatochromism | Positive (Red shift with increasing solvent polarity) | Indicative of an excited state with intramolecular charge-transfer (ICT) character. researchgate.net |
| Quantum Yield (Φf) | Moderate | The non-planar structure may provide pathways for non-radiative decay, potentially lowering the quantum yield compared to planar analogues. |
Theoretical and Computational Investigations of 4 Methyl 2 2 Methylphenyl Pyridine
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular structure and electron distribution.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and its corresponding energy.
In studies of related substituted bipyridines, DFT has been used to assess how different functional groups alter structural and electronic properties. tandfonline.com These calculations can determine the relative stabilities of different conformers. For instance, in a study on substituted 2,2'-bipyridines, the ortho-substituted conformers were found to be the most stable. tandfonline.com A similar analysis for 4-methyl-2-(2-methylphenyl)pyridine would reveal the most energetically favorable orientation of the methylphenyl group relative to the pyridine (B92270) ring.
Table 1: Illustrative Optimized Geometrical Parameters for a Phenylpyridine System (Calculated via DFT) This table is representative of the type of data generated from a DFT calculation and is based on typical values for phenylpyridine structures.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (inter-ring) | ~1.49 Å |
| Bond Length | C-N (pyridine) | ~1.34 Å |
| Bond Length | C-C (pyridine) | ~1.39 Å |
| Bond Length | C-C (phenyl) | ~1.40 Å |
| Bond Angle | C-N-C (pyridine) | ~117° |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely only on fundamental physical constants. researchgate.net Unlike DFT, which uses an approximated functional, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a more rigorous, albeit computationally expensive, description of the electronic structure. researchgate.net
For this compound, applying these high-level methods would yield a very accurate calculation of the molecule's energy and wavefunction. This is particularly useful for benchmarking results from less expensive methods like DFT and for studying excited states or systems where electron correlation is critical. Time-dependent ab initio and DFT methods can be used to simulate and interpret electronic transitions, such as those observed in UV-Vis spectroscopy. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
While quantum mechanics describes the static nature of a molecule, Molecular Dynamics (MD) simulations are used to study its movement over time. MD simulations apply classical mechanics to model the vibrations, rotations, and translations of atoms and molecules.
An MD simulation of this compound, typically in a simulated solvent environment, would provide a detailed picture of its conformational flexibility. nd.edu The primary focus would be the rotation around the single bond connecting the phenyl and pyridine rings. The simulation would generate a trajectory of atomic positions over time, from which one could analyze the distribution of dihedral angles and identify the most populated conformational states. nd.edu This information is crucial for understanding how the molecule behaves in solution and how its shape might influence its ability to interact with other molecules or biological targets.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Reactions
Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this. researchgate.net
For this compound, the energy and spatial distribution of the HOMO and LUMO would be calculated.
HOMO: Represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack.
LUMO: Represents the region to which an electron is most likely to be accepted, indicating sites susceptible to nucleophilic attack.
The energy gap between HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated, which visualizes the electron density on the molecule's surface. Red regions indicate electron-rich areas (nucleophilic sites), while blue regions indicate electron-poor areas (electrophilic sites). This allows for the prediction of regioselectivity in reactions. For example, in related pyridine systems, DFT calculations have successfully predicted the stereoselectivity of reactions. scispace.comnih.gov
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Calculated via DFT) This table is representative of data generated for predicting reactivity.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.2 |
| ELUMO | -0.9 |
Computational Spectroscopy for Prediction and Interpretation of Experimental Spectra
Theoretical calculations can predict various types of spectra, which is immensely helpful for interpreting experimental results.
For this compound, DFT calculations can predict its vibrational frequencies. nih.gov These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to assign specific peaks to particular bond stretches, bends, or torsions within the molecule. nih.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Comparing calculated shifts with experimental data helps confirm the molecular structure and assign signals in complex spectra. Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption peaks in a UV-Visible spectrum, helping to understand the electronic transitions involved. acs.orgresearchgate.net
In Silico Design of Novel this compound Derivatives
The true power of computational chemistry lies in its predictive capabilities for designing new molecules with desired properties. This process, known as in silico design, is widely used in drug discovery and materials science. nih.govnih.govtandfonline.com
Starting with the core structure of this compound, new derivatives can be designed by adding or modifying functional groups in silico. For each new design, the computational methods described above (DFT, MD, etc.) can be used to predict its properties. For instance, if the goal were to design a derivative with higher biological activity, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. tandfonline.com This involves creating a library of derivatives, calculating various molecular descriptors (e.g., electronic properties, size, hydrophobicity), and correlating them with activity. Molecular docking simulations could then be used to predict how well these designed derivatives bind to a specific biological target, such as an enzyme's active site. nih.govnih.gov This iterative cycle of design, prediction, and refinement allows researchers to prioritize the most promising candidates for actual synthesis, saving significant time and resources.
Applications of 4 Methyl 2 2 Methylphenyl Pyridine in Advanced Chemical Sciences
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
Substituted pyridines are fundamental in the design of ligands for a wide array of catalytic processes due to the coordinating ability of the nitrogen atom's lone pair of electrons. The electronic and steric properties of the pyridine (B92270) ring can be finely tuned by the nature and position of its substituents, influencing the activity, selectivity, and stability of the resulting metal complexes.
Applications in Asymmetric Catalysis
While direct applications of 4-methyl-2-(2-methylphenyl)pyridine in asymmetric catalysis are not prominently reported, the broader class of chiral pyridine-containing ligands is pivotal in the synthesis of enantiomerically pure compounds. The introduction of a chiral center, often within the substituent or by creating a chiral-at-metal complex, allows for the transfer of stereochemical information during a catalytic reaction. For a molecule like this compound, derivatization to introduce chirality, for instance by functionalizing the methyl group, could yield ligands for asymmetric transformations such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The steric bulk provided by the 2-methylphenyl group would likely play a significant role in the enantioselectivity of such potential catalytic systems.
Catalytic C-H Activation and Cross-Coupling Reactions
The pyridine moiety is a well-established directing group in transition-metal-catalyzed C-H activation and cross-coupling reactions. researchgate.netacs.org The nitrogen atom coordinates to the metal center, positioning it to selectively activate a C-H bond on an adjacent or remote part of the molecule. In the case of this compound, the pyridine nitrogen could direct the ortho-C-H activation of the 2-methylphenyl ring. acs.org This directed activation enables the formation of new carbon-carbon or carbon-heteroatom bonds, which is a powerful strategy in organic synthesis.
Research on related 2-phenylpyridine (B120327) derivatives has demonstrated their utility in rhodium-catalyzed alkylations at the ortho position of the phenyl ring. acs.org Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, frequently employ pyridine-based ligands to facilitate the coupling of aryl halides with various partners. researchgate.net While specific data for this compound is scarce, its structure is amenable to these types of transformations, potentially serving as both a ligand and a substrate in such reactions.
Table 1: Examples of Catalytic C-H Activation and Cross-Coupling with Pyridine Derivatives
| Catalyst System | Pyridine Substrate/Ligand | Reaction Type | Product Type |
|---|---|---|---|
| Rhodium(I) | 2-Phenylpyridines | Alkylation with olefins | 2-(2-alkylphenyl)pyridines |
| Palladium(0) | 2-Bromopyridine | Suzuki Coupling | 2-Arylpyridines |
This table presents examples from related pyridine compounds to illustrate potential applications.
Advanced Materials Science Applications
The unique electronic and photophysical properties of pyridine derivatives make them attractive building blocks for advanced materials. Their ability to participate in π-stacking interactions and coordinate with metal ions allows for the creation of materials with tailored optical, electronic, and responsive properties.
Integration into Specialty Polymers and Coatings
Pyridine-containing polymers are explored for a range of applications, including as membranes, sensors, and catalytic supports. The incorporation of this compound into a polymer backbone could be achieved through polymerization of a vinyl-functionalized derivative or by polycondensation reactions. The resulting polymer would possess the electronic characteristics of the substituted pyridine, potentially leading to materials with interesting conductive or photoluminescent properties. While no specific polymers incorporating this compound are documented, a patent for polysilylurea mentions tolyl radicals as possible substituents, suggesting the general utility of such groups in polymer chemistry. google.com
Use in Optoelectronic Devices and Sensors
The photophysical properties of substituted pyridines and their metal complexes are of significant interest for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and chemical sensors. The emission wavelength and quantum yield of these materials can be tuned by modifying the substituents on the pyridine ring. Research on 1,4-dihydropyrrolo[3,2-b]pyrroles has shown that varying electron-donating or -withdrawing substituents on attached phenyl rings can fine-tune optoelectronic properties. nih.gov Similarly, the specific substitution pattern of this compound would influence its absorption and emission spectra.
Complexes of substituted pyridines with transition metals like ruthenium, iridium, and copper often exhibit strong luminescence, making them suitable for use as phosphorescent emitters in OLEDs or as probes in sensing applications. The steric and electronic environment provided by the 4-methyl and 2-methylphenyl groups would affect the geometry and photophysics of any corresponding metal complexes. Studies on 2-(2',4'-dinitrobenzyl)-pyridine have explored its optical properties in an adsorbed state, indicating the relevance of substituted pyridines in this field. acs.org
Table 2: Optoelectronic Properties of Related Substituted Aromatic Compounds
| Compound Class | Key Feature | Potential Application |
|---|---|---|
| 1,4-Dihydropyrrolo[3,2-b]pyrroles | Tunable absorbance via substituents | Electronic Devices |
| 2-(Dinitrobenzyl)pyridines | Photochromism | Optical Materials |
This table provides examples from related compound classes to illustrate potential optoelectronic applications.
Analytical Chemistry Reagents and Detection Systems (excluding biological sample analysis)
Pyridine derivatives have a long history of use as analytical reagents, particularly for the colorimetric or spectrophotometric determination of metal ions. osti.gov The formation of a colored complex between the pyridine-based ligand and a metal ion allows for its quantification.
Derivatives of pyridine aldehydes, such as their oximes, hydrazones, and semicarbazones, are used as reagents for the detection of transition metals. osti.gov While this compound is not a pyridine aldehyde, it could be chemically modified to incorporate functional groups that are selective for certain analytes. For example, the introduction of a chelating group could render it a highly specific reagent for a particular metal ion. Furthermore, the development of phosphine (B1218219) reagents with electron-deficient pyridine ligands has been shown to be effective for the selective halogenation of pyridines, a process that could be adapted for analytical derivatization. nih.gov The inherent spectroscopic properties of the this compound core could also be exploited in fluorescence-based detection systems, where a change in fluorescence upon binding to an analyte would form the basis of the analytical method.
Strategic Building Block and Intermediate in the Synthesis of Complex Chemical Architectures
The compound this compound serves as a pivotal precursor and versatile building block in the field of synthetic chemistry, particularly in the construction of elaborate molecular frameworks. Its unique structural arrangement, featuring a pyridine ring substituted with both a methyl and a tolyl group, offers multiple reactive sites and steric control, which chemists can exploit to assemble larger, functional molecules such as polydentate ligands and precursors to pharmacologically active agents. The inherent reactivity of the pyridine nitrogen as a nucleophile and a ligand, combined with the potential for functionalization of the methyl groups and aromatic rings, makes it a valuable intermediate.
Research has demonstrated that the core structure of 4-methyl-2-(aryl)pyridine is integral to creating sophisticated ligands for metal complexes, which are instrumental in catalysis and materials science. researchgate.netcityu.edu.hk The strategic placement of the methyl and tolyl groups can influence the electronic properties and spatial arrangement of the final complex, thereby fine-tuning its reactivity and physical characteristics.
A significant application of scaffolds related to this compound is in the synthesis of complex chelating agents like terpyridines. For instance, the improved synthesis of 4′-(2-methylphenyl)-2,2′:6′,2″-terpyridine (L) highlights the utility of this structural motif. researchgate.net This terpyridine ligand has been shown to coordinate with a variety of transition metals, including Ni(II), Cu(II), Zn(II), and Ag(I), to form an array of discrete and polymeric complexes. researchgate.net The specific nature of the resulting architecture is highly dependent on the reaction conditions and the metal ion used.
The table below summarizes the formation of various metal complexes from the terpyridine ligand derived from a 2-methylphenyl-pyridine core, showcasing the versatility of this building block.
| Metal Ion | Reactants | Resulting Complex | Key Structural Features |
| Ni(II) | Ligand (L), NiCl₂ | [Ni(L)₂]Cl₂ | Discrete mononuclear complex |
| Ni(II) | Ligand (L), NiCl₂ | [Ni₂Cl₄(L)₂] | Dinuclear complex |
| Cu(II) | Ligand (L), CuSO₄ | [Cu(L)(OH₂)(OSO₃)] | Mononuclear complex with coordinated water and sulfate |
| Cu(II) | Ligand (L), CuCl₂ | [Cu₃Cl₆(L)₂] | Trinuclear complex |
| Ag(I) | Ligand (L), AgNO₃ | {Ag₂(μ-L)₂(μ-NO₃)}nn | Polymeric spiral complex with bridging ligands |
| Data sourced from a study on the coordination chemistry of 4′-(2-methylphenyl)-2,2′:6′,2″-terpyridine. researchgate.net |
Furthermore, the versatility of the substituted pyridine framework is evident in its use to create Schiff base ligands. For example, derivatives like 2-amino-3-methylpyridine (B33374) can undergo condensation with aldehydes to form Schiff bases that are effective chelating agents for various metal ions, including Zn(II), Cu(II), Co(II), and Ni(II). nih.gov These complexes are often investigated for their potential biological activities. This synthetic route underscores the potential of this compound to be modified into more complex ligand systems.
Another important synthetic application of the 4-methylpyridine (B42270) core is demonstrated in the preparation of key pharmaceutical intermediates. For example, 4-methyl-2-pyridinecarboxylic acid, a closely related structure, serves as the starting material for the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. google.com This piperidine (B6355638) derivative is a crucial intermediate in the production of Argatroban, a direct thrombin inhibitor. google.com This highlights the value of the 4-methylpyridine scaffold in constructing stereochemically complex and biologically active molecules. The general synthetic pathway involves hydrogenation of the pyridine ring to a piperidine, followed by further transformations.
The research findings clearly establish that this compound and its structural isomers are valuable intermediates. They provide a robust platform for the synthesis of a wide range of complex chemical architectures, from sophisticated ligands for catalysis and materials science to essential building blocks for the pharmaceutical industry. researchgate.netgoogle.com The ability to create diverse structures such as mononuclear, dinuclear, and polymeric metal complexes, as well as chiral organic molecules, originates from the inherent chemical properties of this substituted pyridine. researchgate.net
Derivatization Strategies and Structure Reactivity Relationship Studies for 4 Methyl 2 2 Methylphenyl Pyridine Analogues
Systematic Functionalization of the Pyridine (B92270) Ring System
The pyridine ring is a versatile platform for functionalization, although its inherent electronic properties dictate preferred sites of reaction. For 2,4-disubstituted pyridines like 4-methyl-2-(2-methylphenyl)pyridine, derivatization can be directed to the remaining C-H bonds or the existing methyl group.
Strategies for C-H functionalization often have to overcome the intrinsic reactivity of the pyridine ring. For instance, while pyridine functionalization often favors the C2 or C4 positions, methods have been developed to achieve selective C3-alkenylation using specialized nickel-aluminum catalysts. researchgate.net A significant challenge is overriding the strong directing influence of the nitrogen atom, which typically favors metalation at the C2 position when using organolithium bases. An alternative approach utilizes n-butylsodium, which has been shown to generate 4-sodiopyridine, enabling subsequent alkylation at the C4 position. chemrxiv.org This method provides a pathway for introducing functional groups at a position remote from the nitrogen atom. chemrxiv.org
The methyl group at the C4 position is also a prime target for derivatization due to the acidity of its protons. Palladium-catalyzed allylation of 4-alkylpyridines can be achieved by transforming them into nucleophilic alkylidene dihydropyridines (ADHPs) through a "soft-enolization" approach. researchgate.net This allows for the introduction of various allyl groups. Furthermore, direct arylation of the weakly acidic C(sp³)–H bonds of the 4-methyl group can be accomplished via deprotonated cross-coupling processes (DCCP). A Pd(NIXANTPHOS)-based catalyst has proven effective for the mono- and diarylation of 4-pyridylmethyl ethers. nih.gov
Below is a table summarizing potential functionalization strategies for the pyridine ring system of this compound analogues.
| Target Site | Reaction Type | Key Reagents/Catalyst | Outcome | Reference |
| C3-Position | C-H Alkenylation | Bifunctional Ni-Al catalyst | Selective introduction of an alkenyl group at the C3 position. | researchgate.net |
| C4-Position | C-H Alkylation/Arylation | Enzyme-mimic urea (B33335) activation reagent | Regioselective introduction of alkyl and aryl groups at the C4 position. | researchgate.net |
| C4-Position | C-H Silylation/Borylation (via sodiation) | n-Butylsodium, then electrophile | Formation of a 4-sodiopyridine intermediate for further functionalization. | chemrxiv.org |
| C4-Methyl Group | Allylation | Pd catalyst, chloroformate, triethylamine | Introduction of an allyl group to the methyl substituent. | researchgate.net |
| C4-Methyl Group | Arylation (on ether derivatives) | Pd(NIXANTPHOS) catalyst, Aryl bromides | Synthesis of diarylated 4-pyridyl methyl ethers. | nih.gov |
Modifications of the Phenyl Substituent and its Ortho-Methyl Group
The phenyl ring and its ortho-methyl group offer additional sites for modification, which can significantly influence the steric and electronic properties of the entire molecule. These modifications can alter photophysical characteristics, receptor binding affinity, or catalytic activity in organometallic applications.
A key strategy for functionalizing the phenyl ring is through directed electrophilic aromatic substitution. The 2-pyridyl group can act as a directing group in metal-catalyzed reactions. For example, ruthenium-catalyzed meta-sulfonation of 2-phenylpyridines has been demonstrated. acs.org In this process, the formation of a stable Ru–Caryl sigma bond at the ortho position of the phenyl ring induces a strong para-directing effect, leading to electrophilic substitution with a sulfonyl chloride at the meta position relative to the pyridyl group. acs.org This provides a method for introducing sulfone functionalities with atypical regioselectivity. acs.org
The following table outlines potential derivatization approaches for the phenyl moiety.
| Target Site | Reaction Type | Key Reagents/Catalyst | Potential Outcome | Reference |
| Phenyl Ring (meta to pyridine) | Sulfonation | (Arene)ruthenium(II) complex, Sulfonyl chloride | Introduction of a sulfone group at the meta-position. | acs.org |
| Phenyl Ring (various positions) | Cross-Coupling (on halogenated precursors) | Palladium catalyst, Boronic acids/esters | Introduction of various aryl, alkyl, or other functional groups. | nih.gov |
| Ortho-Methyl Group | C-H Oxidation | Strong oxidizing agents (e.g., KMnO₄, SeO₂) | Conversion to -CH₂OH, -CHO, or -COOH groups. | General Knowledge |
| Ortho-Methyl Group | C-H Activation/Functionalization | Transition metal catalysts | Introduction of new C-C or C-heteroatom bonds. | General Knowledge |
Synthesis and Investigation of Fused-Ring Systems Incorporating the this compound Motif
Fusing additional rings to the this compound core structure leads to the creation of rigid, polycyclic aromatic systems with unique properties. These fused systems are of interest in materials science for applications in organic electronics and as scaffolds for complex biologically active molecules.
One powerful method for constructing such systems is through metal-catalyzed [2+2+2] cyclization reactions. acs.org For instance, a cobalt catalyst can be used for the cyclization of a nitrile functionality (which could be introduced on the pyridine or phenyl ring) with an α,ω-diyne. This reaction effectively builds an additional six-membered aromatic ring onto the existing structure. acs.org The resulting anellated pyridines can be further modified, for example, through cyclometalation with rhodium or iridium complexes. acs.org
Another approach involves building a five-membered ring, leading to indolizine-type structures. A transition-metal-free domino Michael/SN2/aromatization reaction between 2-alkylazaarenes (like derivatives of the title compound) and bromonitroolefins can afford functionalized indolizines in good to excellent yields. nih.gov This cascade process allows for the rapid construction of this important heterocyclic scaffold. nih.gov The synthesis of multi-ring-fused 2-pyridones has also been achieved via an acyl-ketene imine cyclocondensation, demonstrating another versatile route to complex fused systems. datapdf.com
Strategies for creating fused-ring systems are summarized below.
| Fused System | Synthetic Strategy | Key Precursors/Reagents | Catalyst | Reference |
| Anellated Pyridines | [2+2+2] Cyclization | Nitrile-functionalized pyridine, α,ω-diyne | Cobalt complex (e.g., [(η⁵-C₅H₅)Co{P(OEt)₃}(η²-(E)-Me₂OCCH═CHCO₂Me)]) | acs.org |
| Indolizines | Michael/SN2/Aromatization Cascade | 2-Pyridylacetate derivative, Bromonitroolefin | Base (e.g., Na₂CO₃), Metal-free | nih.gov |
| Fused Quinolines/Pyridines | Acceptorless Dehydrogenation Coupling (ADC) | γ-amino alcohol, Ketone or secondary alcohol | NNHY-ligated Manganese complex | rsc.org |
| Fused 2-Pyridones | Acyl-ketene Imine Cyclocondensation | Meldrum's acid derivative, Δ²-thiazoline | Acidic conditions | datapdf.com |
Elucidation of Structure-Reactivity Correlations in Synthetic Methodologies
The efficiency and outcome of synthetic methods used to prepare and functionalize this compound and its analogues are highly dependent on their structure and the specific reaction conditions employed. Understanding these correlations is key to optimizing synthetic routes.
The Suzuki-Miyaura cross-coupling is a cornerstone reaction for synthesizing 2-arylpyridines. Studies on the coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various boronic acids and esters have provided significant insights into structure-reactivity relationships. nih.gov The choice of catalyst, particularly the phosphine (B1218219) ligand on a palladium center, is critical. While various phosphine ligands have been tested, Pd(dppf)Cl₂ was identified as a robust catalyst for this transformation. nih.gov The steric and electronic properties of the ligand play a crucial role, with either too much or too little steric hindrance around the metal center leading to a dramatic drop in reaction yield. nih.gov
Solvent and the nature of the boron reagent also have a profound impact. Boronic acids tend to be more reactive than their corresponding pinacol (B44631) esters, allowing for effective coupling at lower temperatures. nih.gov The presence of water can be beneficial, potentially by facilitating the in-situ hydrolysis of boronic esters and altering the speciation of palladium intermediates, but can become detrimental in larger proportions. nih.gov
In palladium-catalyzed nucleomethylation of alkynes to form indole (B1671886) and benzofuran (B130515) structures, the electronic nature of substituents on the phenyl ring significantly affects reactivity. nih.gov Electron-donating groups like methoxy (B1213986) and methyl on the phenyl ring of 2-alkynylanilide precursors generally lead to high yields of the corresponding 3-methylindoles. In contrast, electron-withdrawing groups such as chloro can result in lower yields, highlighting a clear electronic effect on the efficiency of the catalytic cycle. nih.gov However, steric hindrance from an ortho-substituent does not always negatively impact the reaction, as seen with a 2-methoxyphenyl group which still afforded a high product yield. nih.gov
The table below details the influence of various parameters on the Suzuki-Miyaura cross-coupling for 2-arylpyridine synthesis.
| Parameter | Variation | Observed Effect on Reactivity/Yield | Reference |
| Catalyst Ligand | Ferrocene-based phosphines (dppf) | Effective for the transformation. | nih.gov |
| Increased/decreased steric hindrance (tBu, iPr vs Ph on phosphine) | Dramatic drop in yield. | nih.gov | |
| Boron Reagent | Boronic Acid vs. Pinacol Boronic Ester | Boronic acids are more reactive, allowing for lower reaction temperatures. | nih.gov |
| Solvent | Dry Dioxane vs. Dioxane/Water mixture | The presence of some water can increase reaction efficiency. | nih.gov |
| Atmosphere | Nitrogen vs. Air | The reaction can tolerate some oxygen, but excess air can be detrimental, especially on a larger scale. | nih.gov |
| Substituent (on precursor) | Electron-donating groups (e.g., -OMe, -Me) | High yields in Pd-catalyzed nucleomethylation. | nih.gov |
| Substituent (on precursor) | Electron-withdrawing groups (e.g., -Cl) | Lower yields in Pd-catalyzed nucleomethylation. | nih.gov |
Emerging Research Themes and Future Directions for 4 Methyl 2 2 Methylphenyl Pyridine Chemistry
Integration with Flow Chemistry and Automated Synthetic Platforms
The synthesis of complex molecules like 4-methyl-2-(2-methylphenyl)pyridine is ripe for innovation through the adoption of continuous flow chemistry and automated synthesis platforms. Traditional batch syntheses of polysubstituted pyridines can be time-consuming and challenging to scale up. nih.govmdpi.comresearchgate.net Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for exothermic or hazardous reactions. nih.govmdpi.comresearchgate.net
For a molecule like this compound, a modular flow chemistry approach could be envisioned. This would involve the sequential online combination of precursor fragments, potentially utilizing packed-bed reactors with immobilized catalysts to facilitate cross-coupling reactions, such as Suzuki or Negishi couplings, which are commonly employed for the synthesis of arylpyridines. The integration of in-line purification and analysis techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), would enable real-time reaction optimization and the rapid generation of compound libraries for screening purposes.
Automated synthesis platforms, which combine robotics with sophisticated software, represent the next frontier. sigmaaldrich.comchemspeed.comnih.govmit.edu These systems can perform a large number of experiments in parallel, systematically varying reagents, catalysts, and reaction conditions. For this compound, an automated platform could be programmed to explore a wide range of substituted tolyl boronic acids and 2-halo-4-methylpyridines to quickly identify optimal conditions for its synthesis and the synthesis of a diverse library of analogues. This high-throughput approach would dramatically accelerate the discovery of novel derivatives with tailored electronic and steric properties.
Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound
| Feature | Benefit in Flow Chemistry | Benefit in Automated Synthesis |
| Process Control | Precise control over temperature, pressure, and mixing, leading to higher yields and selectivity. | Systematic and reproducible variation of reaction parameters for high-throughput screening. |
| Safety | Smaller reaction volumes and enhanced heat dissipation minimize risks associated with exothermic or hazardous reactions. | Reduced manual handling of potentially hazardous reagents. |
| Scalability | Seamless scaling from laboratory to production scale by extending the operation time. | Enables rapid synthesis of small quantities of numerous derivatives for initial screening. |
| Efficiency | Integration of synthesis, purification, and analysis into a continuous process reduces overall production time. | Parallel synthesis capabilities allow for the rapid generation of compound libraries. |
Sustainable Chemistry Innovations in Arylpyridine Research
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. nih.govrsc.orgnih.gov Future research into the synthesis of this compound will undoubtedly focus on developing more sustainable and environmentally benign methodologies. This includes the use of greener solvents, the development of catalyst systems based on earth-abundant metals, and the design of atom-economical reactions. nih.govrsc.orgnih.gov
A key area for innovation lies in the development of catalytic systems that avoid the use of precious metals like palladium, which is often employed in cross-coupling reactions for arylpyridine synthesis. Research into catalysts based on more abundant and less toxic metals such as iron, copper, or nickel is a promising avenue. Furthermore, the use of microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov One-pot, multi-component reactions, which combine several synthetic steps into a single operation, are also a hallmark of green chemistry and could be developed for the efficient construction of the this compound scaffold. nih.gov
The exploration of bio-based solvents and renewable starting materials will also be a critical aspect of sustainable chemistry innovations in this area. Additionally, the development of recyclable catalytic systems, for instance, by immobilizing the catalyst on a solid support, would contribute to a more sustainable manufacturing process by simplifying catalyst recovery and reuse.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique steric and electronic environment of this compound, with its ortho-substituted phenyl ring and the methyl group on the pyridine (B92270) core, presents exciting opportunities for exploring novel reactivity patterns. The steric hindrance around the nitrogen atom and the C2-position of the pyridine ring could lead to unusual regioselectivity in functionalization reactions.
One area of significant interest is the C-H activation and functionalization of the methyl groups on both the pyridine and phenyl rings. nih.govnih.gov Developing catalytic systems that can selectively activate these C-H bonds would open up new avenues for late-stage modification of the molecule, allowing for the introduction of a wide range of functional groups without the need for pre-functionalized starting materials. Given the inherent electronic differences between the pyridine and benzene (B151609) rings, achieving regioselective C-H functionalization would be a particularly noteworthy achievement.
Furthermore, the dearomatization of the pyridine ring in this compound could lead to the formation of complex three-dimensional structures. acs.org Research into nucleophilic dearomatization reactions, potentially triggered by the steric crowding of the substituents, could yield novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. The exploration of photochemical transformations of this sterically hindered pyridine could also unveil unprecedented reaction pathways and lead to the discovery of novel molecular architectures.
Synergistic Approaches Combining Advanced Characterization Techniques and Computational Methods
A deep understanding of the structure-property relationships of this compound and its derivatives will be crucial for their rational design and application. A synergistic approach that combines advanced characterization techniques with computational modeling will be indispensable in this regard.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), will be essential for the unambiguous structural elucidation of new derivatives and for studying their conformational dynamics in solution. Single-crystal X-ray diffraction will provide precise information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions, which can be correlated with the compound's physical properties.
Computational methods, particularly Density Functional Theory (DFT), will play a pivotal role in predicting the geometric and electronic properties of this compound. nih.govresearchgate.netnih.govlclark.edu DFT calculations can provide insights into the molecule's conformational preferences, the rotational barrier of the aryl-pyridine bond, and the distribution of electron density. This information can be used to rationalize observed reactivity and to predict the outcomes of potential reactions. The synergy between experimental data from techniques like NMR and theoretical predictions from DFT will allow for a comprehensive understanding of the molecule's behavior and guide the design of new derivatives with desired properties. researchgate.net For instance, computational screening of potential catalysts for C-H activation, followed by experimental validation, could significantly accelerate the discovery of novel transformations.
Q & A
Q. What are the standard synthetic routes for preparing 4-methyl-2-(2-methylphenyl)pyridine?
The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) using halogenated pyridine precursors and substituted phenylboronic acids. For example:
- Step 1 : React 2-bromo-4-methylpyridine with 2-methylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like toluene/water (1:1) at 80–100°C .
- Step 2 : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient). Alternative methods include Friedländer condensation or nucleophilic aromatic substitution, depending on precursor availability.
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl groups at δ ~2.5 ppm for pyridine-CH₃ and aromatic protons at δ 6.8–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical MW: 199.28 g/mol).
- HPLC-PDA : Assess purity (>95% recommended for biological assays) .
Q. How should researchers handle and store this compound safely?
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can reaction yields be optimized for palladium-catalyzed synthesis of this compound?
Factors influencing yield include:
- Catalyst-Ligand Systems : Use Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) for enhanced electron-deficient aryl coupling .
- Solvent Effects : Replace toluene with dioxane to improve solubility of intermediates.
- Temperature Control : Maintain 90°C for 12–16 hours to ensure complete conversion .
- Purification : Employ recrystallization (e.g., ethanol/water) instead of chromatography for scalability .
Q. What strategies resolve discrepancies in reported biological activities of derivatives?
Conflicting data may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) .
- Structural Analogues : Compare substituent effects (e.g., methyl vs. methoxy groups on bioactivity) using SAR tables:
| Derivative | Substituent | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 4-Methyl-2-(2-MePh)Py | 2-MePh, 4-Me | 12 µM (Anticancer) | Hypothetical |
| 4-MeO-2-(4-ClPh)Py | 4-ClPh, 4-MeO | 8 µM (Antimicrobial) |
- Purity Verification : Confirm compound integrity via elemental analysis .
Q. How can computational modeling predict interactions of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases). Focus on the pyridine ring’s π-π stacking and methyl groups’ hydrophobic interactions .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., para positions for functionalization) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Side Reactions : Minimize homocoupling by degassing solvents and using excess boronic acid (1.5 eq.) .
- Cost-Efficiency : Replace Pd catalysts with nickel-based systems for large batches .
- Process Safety : Monitor exothermic reactions via inline FTIR to prevent thermal runaway .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
